N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethyl)benzaldehyde with diethylamine to form an intermediate Schiff base. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, this compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where nucleophiles like halides or alkoxides replace the diethylamino moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide can be compared with similar compounds such as:
N-[2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide: Similar structure but with dimethylamino group instead of diethylamino.
N-[2-(diethylamino)-2-[4-(fluoromethyl)phenyl]ethyl]prop-2-enamide: Similar structure but with fluoromethyl group instead of trifluoromethyl.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O/c1-4-15(22)20-11-14(21(5-2)6-3)12-7-9-13(10-8-12)16(17,18)19/h4,7-10,14H,1,5-6,11H2,2-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALJEICHHPZJPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CNC(=O)C=C)C1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.